![molecular formula C22H17N3O3S B2914831 Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate CAS No. 923195-43-1](/img/structure/B2914831.png)
Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate
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Overview
Description
“Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate” is a chemical compound. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid resulted in angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones . The intermediate products were isolated in some cases .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid gave angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .Scientific Research Applications
Synthesis of Hyperbranched Aromatic Polyamide
Research conducted by Yang, Jikei, and Kakimoto (1999) demonstrated the application of similar compounds in the synthesis of hyperbranched aromatic polyamides. Their work on thermal polymerization of related monomers showcases the potential of using "Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate" in creating novel polyamides with unique properties, such as high solubility in organic solvents and a range of molecular weights suitable for various applications in materials science (Yang, Jikei, & Kakimoto, 1999).
Development of Angular and Linear Isoindole Derivatives
Vasilin et al. (2015) explored reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid to produce angular and linear isoindole derivatives. This study indicates the potential of "Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate" in synthetic chemistry for generating complex heterocyclic structures, which could have implications in pharmaceutical research and development (Vasilin et al., 2015).
Concomitant Polymorphism Study
Özdemir et al. (2012) investigated the polymorphism of pyridine-2,6-dicarboxamide derivatives, which shares structural similarities with the compound . Their research not only contributes to the understanding of polymorphism in organic compounds but also suggests the relevance of "Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate" in studying and exploiting polymorphic properties for drug formulation and material science applications (Özdemir et al., 2012).
Facile Synthesis of Novel Heterocyclic Systems
Koza et al. (2013) reported on the synthesis of novel classes of compounds starting from structurally related esters. This research underscores the utility of "Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate" in the facile synthesis of a variety of heterocyclic systems, highlighting its potential in creating bioactive molecules for pharmaceutical applications (Koza et al., 2013).
Mechanism of Action
Target of Action
Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate is a novel biologically active pyridine derivative . The primary targets of this compound are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infections and diseases.
Mode of Action
It is known that the compound interacts with its targets, leading to inhibition of their growth . The compound’s structure, particularly the presence of the thieno[2,3-b]pyridine moiety, is believed to play a crucial role in its antimicrobial activity .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target organisms, leading to their growth inhibition .
Result of Action
The compound exhibits good to strong antimicrobial activity against the target organisms. For instance, it has been found to prevent the growth of E. coli, B. mycoides, and C. albicans at various Minimum Inhibitory Concentration (MIC) levels . This indicates that the compound’s action results in significant molecular and cellular effects, leading to the inhibition of microbial growth.
Future Directions
Future research could focus on further improving the anti-proliferative activity of similar compounds, in particular by targeting an adjacent lipophilic pocket in the putative target enzyme phosphoinositide phospholipase C (PI-PLC) . This could involve synthesizing new compounds with different substituents at the amide nitrogen atom .
properties
IUPAC Name |
methyl 2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-28-22(27)14-9-5-6-10-17(14)24-20(26)19-18(23)15-11-12-16(25-21(15)29-19)13-7-3-2-4-8-13/h2-12H,23H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLFSSMHIROZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate |
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